molecular formula C37H47NO4 B1672787 Janthitrem C CAS No. 73561-91-8

Janthitrem C

Cat. No.: B1672787
CAS No.: 73561-91-8
M. Wt: 569.8 g/mol
InChI Key: HVLXXQDJGPKVMK-UHFFFAOYSA-N
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Description

Janthitrem C is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the class of indole-diterpenes, which are known for their complex structures and diverse biological activities. This compound has been identified as one of the compounds responsible for causing ryegrass staggers, a neurological disorder in livestock grazing on infected pastures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janthitrem C involves multiple steps, starting from simple precursors The key steps include the formation of the indole core, followed by the construction of the diterpene skeletonThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Penicillium janthinellum under controlled conditions. The fungus is grown on a suitable substrate, and the mycotoxin is extracted and purified using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate and purify this compound from the fungal culture .

Chemical Reactions Analysis

Types of Reactions: Janthitrem C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Janthitrem C has several scientific research applications across various fields:

    Chemistry: It is used as a model compound to study the structure-activity relationships of indole-diterpenes and to develop new synthetic methodologies.

    Biology: this compound is studied for its effects on cellular processes and its potential as a tool to investigate signal transduction pathways.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the development of bioinsecticides due to its potent anti-insect properties.

Mechanism of Action

Janthitrem C exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors observed in animals exposed to this compound. The compound also affects other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Janthitrem C is part of a larger family of indole-diterpenes, which includes compounds such as janthitrem A, janthitrem B, and epoxyjanthitrems. These compounds share a common core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups that contribute to its potent tremorgenic effects. Other similar compounds include paspalinine, paxilline, and penitrem, which also exhibit tremorgenic and neurotoxic properties .

Biological Activity

Janthitrem C is a member of the janthitrem family, which are indole diterpenes produced by the fungus Penicillium janthinellum. These compounds have gained attention due to their biological activities, particularly their neurotoxic effects and potential applications in pest management and agriculture. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple rings and functional groups. It shares structural similarities with other janthitrems and indole diterpenes, which are known for their diverse biological activities. The molecular weight of this compound is approximately 569 g/mol, and its structure includes a tetracyclic indeno[1,2-b]indole core that is common among many biologically active compounds in this class .

Biological Activities

1. Neurotoxicity:
this compound exhibits significant neurotoxic effects, primarily characterized by tremorgenic activity. In animal models, it has been shown to induce tremors and other motor function disturbances. The tremor duration and intensity can vary depending on the dosage administered. For instance, Janthitrem B (a closely related compound) induced tremors lasting up to 6 hours at a dosage of 6 mg/kg . Similar effects are anticipated for this compound based on its structural properties.

2. Antipest Activity:
Research indicates that this compound and its derivatives may serve as biopesticides due to their ability to affect insect physiology. In studies involving porina larvae (Wiseana cervinata), epoxyjanthitrem I (structurally related to this compound) demonstrated a dose-dependent reduction in weight gain and feeding behavior . This suggests that this compound may also possess similar insecticidal properties.

3. Anticancer Potential:
Indole diterpenes, including those from the janthitrem family, have been investigated for their anticancer activities. Compounds derived from Penicillium species have shown efficacy against various cancer cell lines, indicating that this compound may warrant further investigation in this context .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of large-conductance calcium-activated potassium (BK) channels. Studies have shown that these channels play a crucial role in neuronal excitability and muscle contraction. The interaction with BK channels leads to altered neurotransmitter release and muscle coordination deficits, contributing to the observed tremorgenic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of janthitrems:

  • Tremorgenicity Assessment: A study assessed the tremorgenic potential of various janthitrems, including Janthitrem B and analogs, using mouse models. The results indicated that structural modifications significantly impact the potency and duration of tremor induction .
  • Insect Bioassays: Epoxyjanthitrem I was tested against porina larvae, resulting in significant weight reduction at concentrations as low as 100 ppm, highlighting its potential as a biopesticide .
  • Cancer Cell Line Studies: Various indole diterpenes have been evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies suggest that derivatives of janthitrems could be developed into therapeutic agents .

Data Summary Table

CompoundMolecular WeightTremor DurationDosage (mg/kg)Biological Activity
This compound569TBDTBDNeurotoxic, potential anticancer properties
Janthitrem B5856 hours6Tremorgenic
Epoxyjanthitrem ITBDTBDTBDAntipest activity against Wiseana cervinata

Properties

CAS No.

73561-91-8

Molecular Formula

C37H47NO4

Molecular Weight

569.8 g/mol

IUPAC Name

2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaene-9,12-diol

InChI

InChI=1S/C37H47NO4/c1-19(2)31-29(39)17-27-30(41-31)10-11-35(7)36(8)21(9-12-37(27,35)40)15-24-23-13-20-14-26-25(18-33(3,4)42-34(26,5)6)22(20)16-28(23)38-32(24)36/h13,16-18,21,26,29-31,38-40H,1,9-12,14-15H2,2-8H3

InChI Key

HVLXXQDJGPKVMK-UHFFFAOYSA-N

SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O

Isomeric SMILES

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O

Canonical SMILES

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Janthitrem C; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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